Furan-2-yl(1H-pyrazol-1-yl)methanone: A Technical Guide to Structure, Properties, and Green Synthesis
Furan-2-yl(1H-pyrazol-1-yl)methanone: A Technical Guide to Structure, Properties, and Green Synthesis
Executive Summary
In the landscape of modern synthetic chemistry and drug development, the demand for green, highly efficient, and scalable methodologies is paramount. Furan-2-yl(1H-pyrazol-1-yl)methanone (CAS: 560076-63-3) has emerged as a highly versatile N-acyl pyrazole derivative that functions as a bench-stable, potent acyl donor. Synthesized via an innovative oxoammonium-mediated oxidative amidation pathway, this compound bypasses the need for hazardous, atom-inefficient coupling reagents (such as HATU or EDC) traditionally used in amide bond formation [1].
As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, the mechanistic causality behind its synthesis, and its downstream applications in generating complex pharmaceutical intermediates.
Chemical Identity & Physicochemical Properties
The utility of Furan-2-yl(1H-pyrazol-1-yl)methanone is deeply rooted in its structural composition. The molecule consists of a furan ring conjugated to a 1H-pyrazole moiety via a carbonyl bridge.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Furan-2-yl(1H-pyrazol-1-yl)methanone |
| CAS Number | 560076-63-3[2] |
| Molecular Formula | C8H6N2O2[3] |
| Molecular Weight | 162.15 g/mol [4] |
| Appearance | Yellow solid[5] |
| 1H NMR (400 MHz, CDCl3) | δ 8.45 (d, J=2.9 Hz, 1H), 8.09 (dd, J=3.8, 0.8 Hz, 1H), 7.83–7.75 (m, 2H), 6.64 (dd, J=3.7, 1.7 Hz, 1H), 6.50 (dd, J=3.0, 1.5 Hz, 1H)[5] |
Structural Causality
The selection of the 1H-pyrazole ring is highly deliberate in the design of this acylating agent. The planar structure of 1H-pyrazole is necessary to maintain aromaticity across the system. More critically, the presence of a hydrogen atom on one of the nitrogen atoms in the starting material prevents the formation of a positively charged nitrogen species during the hemiaminal intermediate stage [5]. If a substituted pyrazole lacking this hydrogen were used, the resulting charge instability would cause premature cleavage of the newly formed amide bond, drastically reducing yields[6].
Mechanistic Synthesis: Oxoammonium-Mediated Oxidative Amidation
Traditional amide synthesis generates significant chemical waste. The synthesis of Furan-2-yl(1H-pyrazol-1-yl)methanone utilizes a metal-free, green oxidation pathway pioneered by the Leadbeater laboratory[7].
By employing an oxoammonium salt—such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate (ACT-nitrate)—as the oxidant, the reaction achieves high atom economy. The oxoammonium cation acts as a direct hydride acceptor from the hemiaminal intermediate (formed in situ by the nucleophilic attack of 1H-pyrazole on furfural), driving the oxidation forward without the need for toxic transition metals[8].
Caption: Mechanistic pathway of oxoammonium-mediated oxidative amidation to form the target compound.
Applications in Drug Development & Synthetic Chemistry
Once synthesized, Furan-2-yl(1H-pyrazol-1-yl)methanone acts as a highly reactive yet shelf-stable precursor for various downstream applications[5]. It is typically stored under refrigeration to prevent slow hydrolysis into furan-2-carboxylic acid[6].
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Transamidation & Esterification : The compound readily undergoes transamidation with primary and secondary amines to form complex furan-2-carboxamides, which are frequent motifs in drug discovery[9]. It can also be esterified using heavily fluorinated alcohols (e.g., hexafluoroisopropanol)[8].
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Serine Hydrolase Inhibition : Beyond its use as a synthetic intermediate, the N-acyl pyrazole structural motif is inherently useful in medicinal chemistry. It acts as an inhibitor of serine hydrolases by acylating the active site serine residue, effectively substituting the enzyme's alcohol group with an acyl group[5].
Caption: Downstream synthetic applications of Furan-2-yl(1H-pyrazol-1-yl)methanone as an acyl donor.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, prioritizing visual indicators and eliminating the need for exhaustive chromatographic purification.
Protocol A: Synthesis of Furan-2-yl(1H-pyrazol-1-yl)methanone
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Reagent Preparation : In a reaction vial, combine furfural (1.0 equiv) and 1H-pyrazole (1.1 equiv).
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Oxidant Addition : Add 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate (ACT-nitrate) (0.75 equiv). The reaction is performed under solvent-free conditions and without the addition of a base, maximizing its green credentials[7].
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Reaction Execution : Heat the mixture at 55 °C for 3 hours[7].
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Self-Validation : Monitor the reaction visually and via TLC. The active oxoammonium salt is brightly colored; its reduction to the pale hydroxylamine byproduct serves as an intrinsic visual indicator of reaction progress[8].
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Isolation : Quench the reaction and perform an aqueous/organic extraction using ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Yield : The product is obtained as an analytically pure yellow solid (approx. 80% yield) without the need for silica gel column chromatography[5],[6].
Protocol B: Downstream Transamidation Workflow
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Activation : Dissolve Furan-2-yl(1H-pyrazol-1-yl)methanone (1.0 equiv) in a green solvent (e.g., ethyl acetate).
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Amine Addition : Add the target primary or secondary amine (1.2 equiv).
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Reaction Execution : Stir at room temperature. The acyl pyrazole acts as a highly efficient acyl donor, facilitating rapid transamidation without the need to isolate intermediate species[10].
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Purification : Extract the newly formed furan-2-carboxamide derivative. The displaced 1H-pyrazole is highly water-soluble and is easily washed away during the aqueous workup phase.
References
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Cleaner, Green Oxidation Chemistry: Development of New Oxoammonium- and Nitroxide- Mediated Transformations Source: Digital Commons @ UConn URL:[Link]
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Accessing N-Acyl Azoles via Oxoammonium Salt-Mediated Oxidative Amidation Source: Organic Letters (ACS Publications) URL:[Link]
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Oxidative Amidation of Amines in Tandem with Transamidation: A Route to Amides Using Visible-Light Energy Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
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(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone Source: Molbank (MDPI) URL:[Link]
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- 9. Oxidative Amidation of Amines in Tandem with Transamidation: A Route to Amides Using Visible-Light Energy - PubMed [pubmed.ncbi.nlm.nih.gov]
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